molecular formula C17H20ClN5O B2947394 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1796994-22-3

1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No.: B2947394
CAS No.: 1796994-22-3
M. Wt: 345.83
InChI Key: YBWHUMOWWZAOMH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a pyrimidine ring and a chloromethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Introduction of the Pyrrolidine Group: The pyrrolidine moiety is introduced via nucleophilic substitution, where the pyrimidine intermediate reacts with pyrrolidine under basic conditions.

    Coupling with Chloromethylphenyl Group: The final step involves coupling the pyrimidine-pyrrolidine intermediate with 3-chloro-4-methylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its function and affecting downstream signaling pathways.

Comparison with Similar Compounds

    1-(3-Chloro-4-methylphenyl)-3-(pyrimidin-4-yl)methyl)urea: Lacks the pyrrolidine group, which may affect its biological activity and chemical properties.

    1-(3-Chloro-4-methylphenyl)-3-((2-(morpholin-1-yl)pyrimidin-4-yl)methyl)urea: Contains a morpholine group instead of pyrrolidine, which may alter its interaction with molecular targets.

Uniqueness: 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine group, in particular, may enhance its binding affinity to certain targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-12-4-5-13(10-15(12)18)22-17(24)20-11-14-6-7-19-16(21-14)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWHUMOWWZAOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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